[2-(2-Methoxy-4-nitrophenoxy)ethyl]amine hydrochloride
Description
Properties
IUPAC Name |
2-(2-methoxy-4-nitrophenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4.ClH/c1-14-9-6-7(11(12)13)2-3-8(9)15-5-4-10;/h2-3,6H,4-5,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFNZYCYDUWLHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1051368-94-5 | |
| Record name | Ethanamine, 2-(2-methoxy-4-nitrophenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1051368-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methoxy-4-nitrophenoxy)ethyl]amine hydrochloride typically involves multiple steps. One common method is the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . This reaction is often followed by nitration to introduce the nitro group and subsequent amination to introduce the amine group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Methoxy-4-nitrophenoxy)ethyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that [2-(2-Methoxy-4-nitrophenoxy)ethyl]amine hydrochloride has potential as an anticancer agent. It acts as an inhibitor of specific protein kinases, which are crucial in cancer cell proliferation. For instance, studies have shown that derivatives of this compound can selectively inhibit SGK-1 (serum/glucocorticoid-regulated kinase 1), which is implicated in various cancers. The modulation of this pathway may lead to reduced tumor growth and improved patient outcomes .
Neuroprotective Effects
Another significant application is in neuroprotection. The compound has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis. In vitro studies demonstrated that it could enhance cell viability in models of neurodegenerative diseases, suggesting its potential as a therapeutic agent for conditions like Alzheimer's and Parkinson's disease .
Biochemical Research
Enzyme Inhibition Studies
The compound serves as a valuable tool in enzyme inhibition studies. Its ability to inhibit certain kinases allows researchers to explore the biochemical pathways involved in cellular signaling. This can lead to a better understanding of disease mechanisms and the development of targeted therapies .
Fluorescent Probes
Due to its unique chemical properties, this compound can be utilized as a fluorescent probe in biochemical assays. This application is particularly useful in tracking cellular processes and studying protein interactions within live cells, providing insights into dynamic biological systems .
Material Science
Polymer Synthesis
In material science, the compound is explored for its role in synthesizing functional polymers. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials, making them suitable for various industrial applications. Research indicates that polymers modified with this compound exhibit improved performance characteristics compared to unmodified counterparts .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of [2-(2-Methoxy-4-nitrophenoxy)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of Key Parameters
Functional Group Influence on Reactivity and Solubility
- Nitro Group (Target Compound): Enhances electrophilic substitution reactivity and acidity compared to methoxy or halogen substituents. Reduces solubility in non-polar solvents due to strong polarity .
- Methoxy Group (e.g., 25T-NBOMe) : Increases lipophilicity and electron-donating effects, favoring π-π interactions in receptor binding .
- Halogens (e.g., [2-(4-Chlorophenyl)...HCl) : Improve metabolic stability and binding affinity in drug design but may reduce synthetic yield due to steric hindrance .
- Fluorinated Groups (e.g., [2-(Pentafluorophenoxy)ethyl]amine HCl): High electronegativity enhances thermal stability and resistance to oxidation .
Biological Activity
[2-(2-Methoxy-4-nitrophenoxy)ethyl]amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a methoxy and nitro substituent on a phenoxyethylamine backbone, which contributes to its biological properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Research indicates that it may inhibit certain enzymes or modulate receptor activities, leading to significant biological effects such as:
- Enzyme Inhibition : The compound has been shown to inhibit specific phospholipases, which are crucial in cellular signaling pathways.
- Receptor Binding : It may interact with G-protein coupled receptors (GPCRs), influencing various physiological responses.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance, it has been evaluated for its ability to induce apoptosis in cancer cells through modulation of apoptotic pathways and inhibition of cell proliferation.
Genotoxicity and Toxicological Studies
Research on related compounds, such as 2-methoxy-4-nitroaniline (MNA), has shown that similar nitroaniline derivatives can exhibit genotoxic effects. These findings raise concerns about the safety profile of this compound.
- Erythrocyte Damage : Studies demonstrated that MNA induced reactive phagocytosis by macrophages and caused erythrocyte damage in laboratory animals .
- Carcinogenic Potential : Quantitative structure–activity relationship (QSAR) analyses have predicted that compounds with similar structures could be carcinogenic, necessitating further investigation into their safety .
In Vivo Studies
In vivo studies conducted on mice have revealed significant alterations in organ weights and potential toxicological effects associated with high doses of related compounds. For example:
- Weight Changes : At doses exceeding 5,000 ppm, both absolute and relative liver weights increased significantly compared to control groups .
- Hematological Effects : Increased hemosiderin pigmentation in the liver was observed at high concentrations, indicating possible hemolytic activity .
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit key enzymatic pathways involved in cancer progression. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines, showing dose-dependent inhibition of cell growth and induction of apoptosis.
Q & A
Q. What are the recommended synthetic routes for preparing [2-(2-Methoxy-4-nitrophenoxy)ethyl]amine hydrochloride, and what critical reaction parameters must be controlled?
Methodological Answer: The synthesis typically involves multi-step reactions, including alkylation, nitro-group introduction, and amine salt formation. A plausible route is:
Alkylation : React 2-methoxy-4-nitrophenol with 2-chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the ether intermediate.
Amine Hydrochloride Formation : Treat the free amine with HCl gas in anhydrous ethanol to precipitate the hydrochloride salt.
Q. Critical Parameters :
- Temperature : Maintain <60°C during alkylation to avoid nitro-group reduction.
- Solvent Purity : Use anhydrous solvents to prevent hydrolysis.
- pH Control : Adjust to pH 8–9 during alkylation for optimal nucleophilic substitution .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
| Technique | Key Parameters | Purpose |
|---|---|---|
| ¹H/¹³C NMR | Chemical shifts (δ 2.5–4.5 ppm for CH₂ groups; δ 150–160 ppm for aromatic carbons) | Confirm substituent positions and amine protonation |
| HRMS | Exact mass (e.g., calculated [M+H]⁺: 273.0752; observed: 273.0755) | Validate molecular formula |
| HPLC-UV | Retention time (e.g., 8.2 min on C18 column, 220 nm) | Assess purity (>95%) and detect byproducts |
Q. What are the solubility properties of this compound in common laboratory solvents?
Methodological Answer:
- Highly Soluble : Water (>50 mg/mL at 25°C due to hydrochloride salt).
- Moderately Soluble : Methanol, DMSO (10–20 mg/mL).
- Poorly Soluble : Chloroform, hexane (<1 mg/mL).
Note : Solubility testing should be performed under inert atmospheres to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve yield while minimizing nitro-group reduction?
Methodological Answer:
- Catalyst Selection : Use Pd/C or Raney Ni for selective hydrogenation of competing functional groups.
- Reducing Agents : Replace traditional Fe/HCl with NaBH₄/CuCl₂ to avoid over-reduction.
- In Situ Monitoring : Employ FTIR to track nitro-group retention (peaks at 1520 cm⁻¹ and 1350 cm⁻¹) .
Q. How do substituent positions (methoxy and nitro groups) influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Methoxy Group (OCH₃) : Acts as an electron-donating group, directing electrophilic substitution to the para position.
- Nitro Group (NO₂) : Strong electron-withdrawing effect increases electrophilicity at the ortho position.
Experimental Design : - Perform comparative kinetics using substituted aryl halides.
- Monitor reaction rates via LC-MS to quantify regioselectivity .
Q. How should researchers address discrepancies between observed and predicted NMR spectra?
Methodological Answer:
- Step 1 : Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts.
- Step 2 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Step 3 : Compare with computational predictions (DFT calculations at B3LYP/6-31G* level) to assign ambiguous peaks .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in serotonin receptor binding?
Methodological Answer:
- Functional Assays : Measure EC₅₀ values for 5-HT₂C receptor activation using calcium flux assays.
- Structural Modifications : Synthesize analogs with varying substituents (e.g., replacing NO₂ with CN or CF₃).
- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent size/basicity with binding affinity .
Q. How can stability studies under varying pH and temperature conditions be designed?
Methodological Answer:
- Experimental Setup :
- pH Range : 1–12 (HCl/NaOH buffers, 37°C).
- Temperature : 4°C, 25°C, 40°C.
- Analysis : Monitor degradation via UPLC-MS every 24 hours.
- Key Findings : Hydrolysis of the ether bond occurs at pH >10, with t₁/₂ = 48 hours at 40°C .
Data Contradiction Example :
If HRMS data shows a mass discrepancy (±0.5 Da), confirm isotopic purity (e.g., Cl isotopes) or consider alternative ionization methods (APCI vs. ESI) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
